(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy
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Overview
Description
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an amino group and a tetramethyl-substituted imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or gold can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles .
Scientific Research Applications
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in studying biological systems due to its unique structural properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Similar in structure but differs in the presence of a pyrroline ring instead of an imidazole ring.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl): Another related compound with a pyrrolidine ring.
Uniqueness
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C7H14N3O |
---|---|
Molecular Weight |
156.21 g/mol |
InChI |
InChI=1S/C7H14N3O/c1-6(2)5(8)9-7(3,4)10(6)11/h1-4H3,(H2,8,9) |
InChI Key |
JOUQHALJTYAVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)N)C |
Origin of Product |
United States |
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